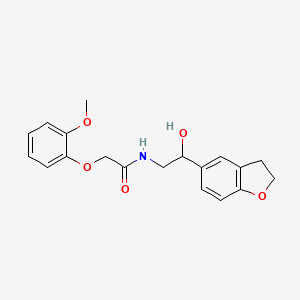

![molecular formula C17H17F3N2O2 B2915514 (S)--[cis-3-Hydroxy-3-methyl-1-[4-(trifluoromethyl)-2-pyridinyl]cyclobutyl]-2-pyridinemethanol CAS No. 1432051-63-2](/img/structure/B2915514.png)

(S)--[cis-3-Hydroxy-3-methyl-1-[4-(trifluoromethyl)-2-pyridinyl]cyclobutyl]-2-pyridinemethanol

Vue d'ensemble

Description

(S)--[cis-3-Hydroxy-3-methyl-1-[4-(trifluoromethyl)-2-pyridinyl]cyclobutyl]-2-pyridinemethanol is a useful research compound. Its molecular formula is C17H17F3N2O2 and its molecular weight is 338.33. The purity is usually 95%.

BenchChem offers high-quality (S)--[cis-3-Hydroxy-3-methyl-1-[4-(trifluoromethyl)-2-pyridinyl]cyclobutyl]-2-pyridinemethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)--[cis-3-Hydroxy-3-methyl-1-[4-(trifluoromethyl)-2-pyridinyl]cyclobutyl]-2-pyridinemethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Neuropathic Pain Management

TRPV3 antagonist 74a has shown promise in the management of neuropathic pain. In preclinical models, it demonstrated a favorable profile by attenuating mechanical allodynia, which is a condition where a normally non-painful stimulus becomes painful . This compound could potentially offer an alternative to current neuropathic pain treatments, which often have limited efficacy and significant side effects.

Itch and Dermatitis Treatment

The TRPV3 ion channel plays a role in signaling pathways associated with itch and dermatitis. By antagonizing TRPV3, 74a may help alleviate symptoms associated with these conditions. Its application in this field could lead to improved treatments for patients suffering from chronic itch and skin inflammation .

Hair Growth and Skin Regeneration

TRPV3 is involved in hair growth and skin regeneration processes. Antagonists like 74a could be used to modulate these processes, potentially aiding in the treatment of conditions such as alopecia or facilitating wound healing by promoting skin regeneration .

Cancer Research

The role of TRPV3 in cancer is an emerging field of study. TRPV3 antagonist 74a could be used to explore the channel’s involvement in cancer cell proliferation and apoptosis. This research could pave the way for new therapeutic strategies in oncology .

Temperature Perception and Pain Transduction

TRPV3 is a temperature-sensitive ion channel that contributes to temperature perception and pain transduction. Research applications of 74a include studying the mechanisms of thermal sensation and developing therapies that target abnormal temperature sensitivity and pain .

Inflammation and Immune Response

TRPV3 has been implicated in the regulation of inflammation and the immune response. Antagonist 74a could be instrumental in investigating the channel’s role in these processes and could lead to the development of new anti-inflammatory drugs .

Mécanisme D'action

Target of Action

The primary target of the compound TRPV3 antagonist 74a, also known as (S)–[cis-3-Hydroxy-3-methyl-1-[4-(trifluoromethyl)-2-pyridinyl]cyclobutyl]-2-pyridinemethanol, is the Transient Receptor Potential Vanilloid subtype 3 (TRPV3) . TRPV3 is a cation-permeable TRP channel predominantly expressed in skin keratinocytes . It plays a significant role in cutaneous sensation and is associated with numerous skin diseases .

Mode of Action

TRPV3 antagonist 74a acts as a selective antagonist for the TRPV3 channel . It binds to the TRPV3 channel and inhibits its function . This inhibition prevents the flow of ions through the channel, thereby modulating the sensory modalities, including temperature, taste, olfaction, vision, hearing, and touch .

Biochemical Pathways

The TRPV3 channel is implicated in various biochemical pathways. It plays a role in Ca2+ homeostasis due to its non-selective ionic conductivity . It participates in signaling pathways associated with itch, dermatitis, hair growth, and skin regeneration . The inhibition of TRPV3 by the antagonist 74a can modulate these pathways, potentially alleviating symptoms associated with these conditions .

Result of Action

The inhibition of the TRPV3 channel by antagonist 74a results in the attenuation of mechanical allodynia, a type of pain that occurs from a normally non-painful stimulus like light touch . It exhibits anti-nociceptive activity, effectively reducing pain sensation .

Action Environment

The action of TRPV3 antagonist 74a can be influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the inflammatory environment in the skin, which can activate TRPV3 channels and induce pain, itching, and inflammation . The antagonist 74a can potentially mitigate these effects by inhibiting the TRPV3 channel .

Propriétés

IUPAC Name |

3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2O2/c1-15(24)9-16(10-15,14(23)12-4-2-3-6-21-12)13-8-11(5-7-22-13)17(18,19)20/h2-8,14,23-24H,9-10H2,1H3/t14-,15?,16?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTJXDHFAWXGXIN-QQFBHYJXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(C2=NC=CC(=C2)C(F)(F)F)C(C3=CC=CC=N3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC(C1)(C2=NC=CC(=C2)C(F)(F)F)[C@@H](C3=CC=CC=N3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601336739 | |

| Record name | TRPV3-74a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

TRPV3 antagonist 74a | |

CAS RN |

1432051-63-2 | |

| Record name | TRPV3-74a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

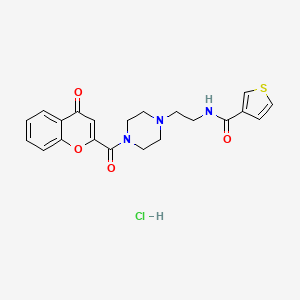

![2-Chloro-1-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2915438.png)

![3-[(Cyanomethyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2915439.png)

![N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide](/img/structure/B2915440.png)

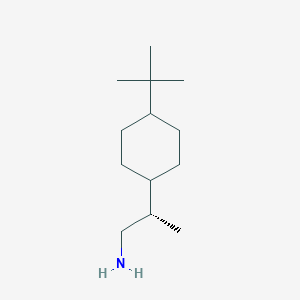

![2-[2-(4-Methylphenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B2915443.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2915449.png)

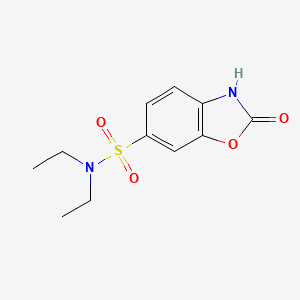

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2915450.png)

![N-phenethyl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2915452.png)